An In-depth Technical Guide to the Chemical Structure of N-(2,5-dimethoxyphenyl)-4-fluorobenzamide
An In-depth Technical Guide to the Chemical Structure of N-(2,5-dimethoxyphenyl)-4-fluorobenzamide
Introduction
N-(2,5-dimethoxyphenyl)-4-fluorobenzamide is a substituted benzamide, a class of compounds of significant interest in medicinal chemistry and materials science.[1] This guide provides a detailed examination of its chemical architecture, a robust protocol for its synthesis via the Schotten-Baumann reaction, and a comprehensive overview of the analytical techniques required for its structural verification. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for working with this molecule.
The structure consists of three key components: a 4-fluorobenzoyl group, an amide linker, and a 2,5-dimethoxyphenyl moiety. The interplay of these functional groups dictates the molecule's physicochemical properties and its potential interactions in biological or material systems. Understanding this structure is paramount for its application and development.
Molecular Structure and Physicochemical Properties
The foundational aspect of N-(2,5-dimethoxyphenyl)-4-fluorobenzamide is its distinct molecular arrangement. The structure is built upon a central amide bond that covalently links a fluorinated aromatic ring to a dimethoxy-substituted aromatic ring.
Caption: Chemical structure of N-(2,5-dimethoxyphenyl)-4-fluorobenzamide.
A summary of its key computed physicochemical properties is provided below. These values are critical for predicting solubility, membrane permeability, and metabolic stability in drug development contexts.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄FNO₃ | Cheméo[2] |
| Molecular Weight | 275.27 g/mol | Cheméo[2] |
| logP (Octanol/Water) | 3.095 | Crippen Method[2] |
| Topological Polar Surface Area | 73.6 Ų | PubChem[3] |
| Hydrogen Bond Donors | 1 (Amide N-H) | PubChem[3] |
| Hydrogen Bond Acceptors | 4 (Amide O, 2x Methoxy O, Fluorine) | PubChem[3] |
| Rotatable Bond Count | 4 | PubChem[3] |
Synthesis via Schotten-Baumann Reaction
The most direct and reliable method for synthesizing N-(2,5-dimethoxyphenyl)-4-fluorobenzamide is through the acylation of an amine, a classic transformation known as the Schotten-Baumann reaction.[4][5][6] This method involves the reaction of 2,5-dimethoxyaniline with 4-fluorobenzoyl chloride.[1][7]
The choice of this pathway is dictated by the high reactivity of the acyl chloride electrophile towards the amine nucleophile.[8][9] The reaction is typically performed in the presence of a base, such as pyridine or aqueous sodium hydroxide. The fundamental role of the base is twofold: it neutralizes the hydrochloric acid byproduct that is formed, preventing the protonation of the starting amine and driving the reaction equilibrium towards the product.[6][10]
Caption: General workflow for the synthesis of the target compound.
Mechanistic Insight: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[11][12]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,5-dimethoxyaniline attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.[5]
-
Elimination: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, and the chloride ion, being a good leaving group, is eliminated.
-
Deprotonation: The added base removes the proton from the nitrogen atom, yielding the neutral amide product and a salt (e.g., pyridinium chloride).[12]
Caption: Mechanism of amide formation via nucleophilic acyl substitution.
Experimental Protocol
This protocol describes a self-validating system, where successful synthesis is confirmed by subsequent analytical characterization.
Materials:
-
4-Fluorobenzoyl chloride (1.05 eq)[15]
-
Pyridine (2.0 eq) or 1 M Sodium Hydroxide (aq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,5-dimethoxyaniline (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add pyridine (2.0 eq) to the solution and stir for 5 minutes.
-
Acylation: Add 4-fluorobenzoyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (if using pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain the pure N-(2,5-dimethoxyphenyl)-4-fluorobenzamide.
Structural Elucidation and Characterization
Unambiguous confirmation of the synthesized molecule's identity and purity requires a multi-technique analytical approach. Each technique provides complementary information about different aspects of the chemical structure.
| Technique | Purpose | Key Expected Features |
| ¹H NMR | Confirms the proton environment and connectivity. | Signals for amide N-H proton, distinct aromatic protons on both rings, and methoxy group protons. Splitting patterns will confirm substitution.[7] |
| ¹³C NMR | Maps the carbon skeleton of the molecule. | A signal for the amide carbonyl carbon (~165 ppm), distinct signals for aromatic carbons (including C-F and C-O), and methoxy carbons.[16] |
| FT-IR | Identifies key functional groups. | Strong C=O stretch (amide I band, ~1660 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-O stretches (methoxy, ~1200 cm⁻¹), and C-F stretch (~1100 cm⁻¹).[7] |
| Mass Spec (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the exact mass of C₁₅H₁₄FNO₃.[17] |
Exemplary Spectroscopic Data Interpretation:
-
¹H NMR: Expect a singlet for the amide proton (δ ~8.5-9.5 ppm). Two singlets for the two methoxy groups (δ ~3.8-3.9 ppm). The aromatic region (δ ~6.8-8.0 ppm) will show complex multiplets corresponding to the seven aromatic protons, with characteristic coupling patterns for the 1,2,4-trisubstituted dimethoxy ring and the 1,4-disubstituted fluoro ring.
-
FT-IR: The presence of a sharp, strong absorption band around 1660 cm⁻¹ is a definitive indicator of the amide carbonyl group. A moderately intense band around 3300 cm⁻¹ confirms the N-H bond.
-
Mass Spectrometry: The primary validation is observing a peak at m/z 275.27 (for the molecular ion) or 276.28 (for the protonated molecule), confirming the overall composition. Key fragments may correspond to the 4-fluorobenzoyl cation (m/z 123) and the 2,5-dimethoxyphenylaminium fragment.[18]
Conclusion
This guide has detailed the chemical structure of N-(2,5-dimethoxyphenyl)-4-fluorobenzamide, providing a comprehensive framework for its synthesis and characterization. The presented Schotten-Baumann protocol offers a reliable pathway to this molecule, while the multi-technique analytical workflow ensures a self-validating system for structural confirmation. For researchers in synthetic chemistry and drug discovery, this integrated understanding of structure, synthesis, and analysis is essential for the successful application and further development of this and related benzamide compounds.
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